Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-
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Overview
Description
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is a chemical compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a methylsulfonyl group and an ethanone moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- typically involves multiple steps. One common method includes the following steps :
Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride: This step involves the reaction of 4-(methylthio)benzyl alcohol with hydrochloric acid.
Formation of 4-(methylthio)phenylacetonitrile: The 4-(methylthio)benzyl chloride is then reacted with an alkali metal cyanide.
Condensation with 6-methylnicotinic ester: The resulting 4-(methylthio)phenylacetonitrile is condensed with 6-methylnicotinic ester to form 3-[2-(4-methylthio)phenyl]-2-cyanoacetyl(6-methyl)pyridine.
Hydrolysis and Decarboxylation: This intermediate is hydrolyzed and decarboxylated under acidic conditions to yield 3-[2-(4-methylthio)phenyl)acetyl(6-methyl)pyridine.
Oxidation: Finally, the compound is oxidized to produce Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-methyl-:
1-(4-Methylphenyl)-1-ethanone: This compound is structurally similar but does not contain the methylsulfonyl group.
Uniqueness
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is unique due to the presence of both the naphthalene ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is an organic compound notable for its unique molecular structure, which consists of a naphthalene core substituted with a methylsulfonyl group. This configuration is believed to contribute significantly to its biological activities, including potential antimicrobial and anti-inflammatory properties. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and comparative analysis with similar compounds.
- Molecular Formula : C12H12O3S
- Molecular Weight : Approximately 252.30 g/mol
- Structure : The compound features a naphthalene ring, which is known for its aromatic properties and ability to interact with various biological targets.
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- exhibits several mechanisms of action that underpin its biological activity:
- Cyclooxygenase-2 (COX-2) Inhibition : The compound has been shown to interact with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.
- Antimicrobial Activity : Research indicates that ethanone may possess antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Gram-positive bacteria and has shown significant activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Comparative Analysis
To better understand the biological significance of ethanone, it is useful to compare it with related compounds. The following table summarizes key characteristics of ethanone and similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- | C12H12O3S | Contains a methylsulfonyl group on a naphthalene ring. |
Ethanone, 1-[4-(methylthio)phenyl]- | C10H11OS | Contains a methylthio group instead of methylsulfonyl. |
4-Methylsulfonylaniline | C7H9N2O2S | Aniline derivative; different functional groups. |
Antimicrobial Studies
In a study focusing on the antimicrobial properties of ethanone, it was found that the compound exhibited bactericidal effects against Staphylococcus aureus and Enterococcus species. The minimum biofilm inhibitory concentration (MBIC) values were reported as follows:
- MRSA (Methicillin-resistant Staphylococcus aureus) : MBIC 62.216–124.432 μg/mL
- Enterococcus spp. : MBIC 31.108–62.216 μg/mL
These findings suggest that ethanone could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Studies
The anti-inflammatory potential of ethanone is primarily attributed to its ability to inhibit COX-2 activity. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of ethanone in various biological contexts:
- In Vivo Models : Animal studies have demonstrated that administration of ethanone leads to reduced inflammation in models of arthritis.
- Cell Culture Studies : In vitro assays using human cell lines have shown that ethanone can decrease cytokine production in response to inflammatory stimuli.
Properties
CAS No. |
116589-61-8 |
---|---|
Molecular Formula |
C13H12O3S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-(4-methylsulfonylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3S/c1-9(14)10-7-8-13(17(2,15)16)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |
InChI Key |
BPPGPNVDNMBHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)C |
Origin of Product |
United States |
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